molecular formula C17H25NO3 B14090795 1-(8-Hydroxy-6-methyldodeca-2,4,6-trienoyl)pyrrolidin-2-one

1-(8-Hydroxy-6-methyldodeca-2,4,6-trienoyl)pyrrolidin-2-one

Cat. No.: B14090795
M. Wt: 291.4 g/mol
InChI Key: ZYPGADGCNXOUJP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Pecilocin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pecilocin has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in various chemical reactions to study reaction mechanisms and pathways.

    Biology: Pecilocin is studied for its antifungal properties and its effects on different fungal species.

    Medicine: The compound is explored for its potential use in treating fungal infections, especially in dermatological applications.

    Industry: Pecilocin is used in the formulation of antifungal creams and ointments.

Mechanism of Action

The mechanism of action of Pecilocin involves its interaction with fungal cell membranes. It disrupts the integrity of the cell membrane, leading to cell lysis and death. The molecular targets of Pecilocin include specific proteins and enzymes involved in maintaining cell membrane structure .

Comparison with Similar Compounds

Pecilocin is unique due to its specific structure and antifungal properties. Similar compounds include:

Pecilocin stands out due to its specific mode of action and its effectiveness against certain fungal species that may be resistant to other antifungal agents .

Properties

IUPAC Name

1-(8-hydroxy-6-methyldodeca-2,4,6-trienoyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-3-4-9-15(19)13-14(2)8-5-6-10-16(20)18-12-7-11-17(18)21/h5-6,8,10,13,15,19H,3-4,7,9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPGADGCNXOUJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C=C(C)C=CC=CC(=O)N1CCCC1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10860238
Record name 1-(8-Hydroxy-6-methyldodeca-2,4,6-trienoyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10860238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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